molecular formula C12H18O2 B12547207 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 143366-32-9

8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B12547207
CAS No.: 143366-32-9
M. Wt: 194.27 g/mol
InChI Key: ZPOCWPXHHVVKQF-UHFFFAOYSA-N
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Description

8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound with a unique spiro structure. This compound is characterized by a spiro linkage between a dioxane ring and a decene ring, which imparts distinct chemical properties and reactivity. The presence of a butenyl group further enhances its chemical versatility, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable dioxane derivative with a butenyl-substituted decene precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The butenyl group can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, diols, saturated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the butenyl group allows for selective binding and reactivity, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: This compound shares a similar spiro structure but differs in the substituents attached to the spiro ring.

    (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Another spiro compound with different substituents, offering distinct chemical properties and reactivity.

Uniqueness

8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene stands out due to the presence of the butenyl group and the dioxane ring, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its significance.

Properties

CAS No.

143366-32-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

8-but-3-enyl-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C12H18O2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-14-12/h2,5H,1,3-4,6-10H2

InChI Key

ZPOCWPXHHVVKQF-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CCC2(CC1)OCCO2

Origin of Product

United States

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